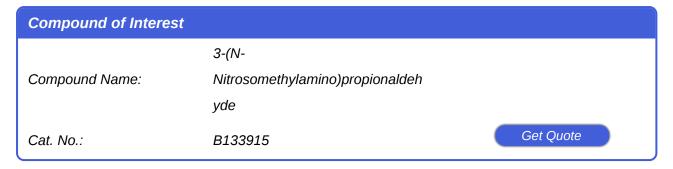


Analytical Standards for 3-(N-Nitrosomethylamino)propionaldehyde (NMPA): Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(N-Nitrosomethylamino)propionaldehyde (NMPA) is a nitrosamine impurity of concern for the pharmaceutical industry. Due to the potential carcinogenic risk associated with nitrosamines, regulatory bodies worldwide require stringent control of these impurities in drug substances and products.[1][2] This document provides detailed application notes and protocols for the analytical determination of NMPA to support risk assessment and ensure product quality and patient safety. The methodologies outlined are primarily based on highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Physicochemical Properties and Synthesis

3-(Methylnitrosamino)propionaldehyde, also known as NMPA, is a small molecule with the chemical formula C4H8N2O2 and a molecular weight of 116.12 g/mol .[3] While detailed physical properties are not extensively documented in publicly available literature, its structure suggests it is a polar compound.



A reported method for the synthesis of NMPA involves the reaction of NMPA diethyl acetal with a nitrite source, followed by hydrolysis to yield the final aldehyde product.[3]

Analytical Methodologies for NMPA Determination

The primary analytical technique for the quantification of NMPA at trace levels in pharmaceutical matrices is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity, which are crucial for meeting the stringent regulatory limits for nitrosamine impurities.[4][5] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of volatile nitrosamines, though LC-MS/MS is often preferred for a broader range of nitrosamines, including less volatile ones. [5][6][7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is a composite methodology derived from several validated methods for the simultaneous analysis of multiple nitrosamine impurities, including NMPA, in active pharmaceutical ingredients (APIs) and drug products.[4][8][9]

- 1. Instrumentation:
- A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- A triple quadrupole mass spectrometer equipped with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.
- 2. Chromatographic Conditions:



Parameter	Recommended Conditions
Column	C18 reverse-phase column (e.g., 150 mm x 3.0 mm, 5 μm)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Methanol
Gradient Elution	A time-based gradient from high aqueous to high organic should be optimized to ensure separation of NMPA from other impurities and matrix components.
Flow Rate	0.4 mL/min
Column Temperature	40 °C
Injection Volume	10 μL

3. Mass Spectrometry Parameters:

Parameter	Recommended Settings for NMPA
Ionization Mode	Positive (+) APCI or ESI
Precursor Ion (Q1)	To be determined by direct infusion of NMPA standard
Product Ion (Q3)	To be determined by direct infusion of NMPA standard
Collision Energy	To be optimized for the specific instrument
Dwell Time	To be optimized for the specific instrument

4. Standard and Sample Preparation:

• Standard Stock Solution: Prepare a stock solution of NMPA in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.



- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution to create a calibration curve covering the desired concentration range (e.g., 0.1 to 100 ng/mL).
- Sample Preparation (for Tablets):
 - Weigh and grind a representative number of tablets to a fine powder.
 - Accurately weigh a portion of the powder equivalent to a specific amount of the active pharmaceutical ingredient (API).
 - Add a suitable extraction solvent (e.g., methanol, or a mixture of methanol and water).[10]
 - Vortex or sonicate the sample to ensure complete extraction of NMPA.
 - Centrifuge the sample to pelletize insoluble excipients.
 - Filter the supernatant through a 0.22 μm filter before injection into the LC-MS/MS system.

Method Validation and Performance Characteristics

Analytical methods for the determination of NMPA must be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[9] Key validation parameters and typical performance data are summarized below.

Validation Parameter	Typical Performance
Linearity (R²)	≥ 0.99[8][9]
Limit of Detection (LOD)	0.154 - 0.560 ng/mL[8][9]
Limit of Quantification (LOQ)	0.438 - 1.590 ng/mL[8][9]
Accuracy (Recovery)	90 - 107%[8][9]
Precision (RSD)	< 15%[8][9]

Experimental Workflows and Logical Relationships



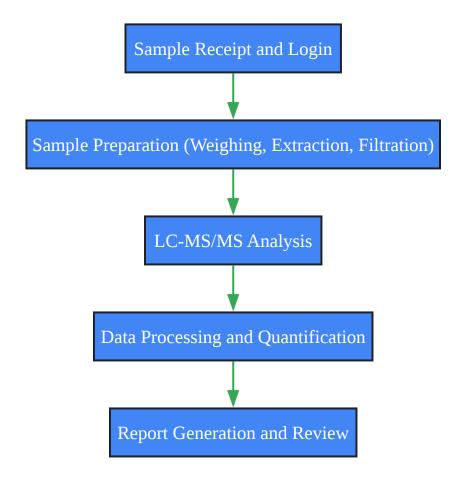
The control of nitrosamine impurities in pharmaceutical products follows a logical workflow, from risk assessment to confirmatory testing and, if necessary, mitigation.



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Caption: A logical workflow for the control of nitrosamine impurities in pharmaceuticals.

The analytical method itself follows a structured workflow from sample receipt to data analysis.



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Caption: A typical workflow for the analysis of NMPA in a pharmaceutical sample.

Conclusion

The analytical protocols and data presented provide a comprehensive guide for the detection and quantification of **3-(N-Nitrosomethylamino)propionaldehyde** in pharmaceutical products. The use of validated, sensitive, and selective LC-MS/MS methods is essential for ensuring that drug products meet the stringent regulatory requirements for nitrosamine impurities, thereby safeguarding public health. Adherence to a systematic workflow, from risk assessment to routine testing, is critical for the effective control of NMPA and other nitrosamines.

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